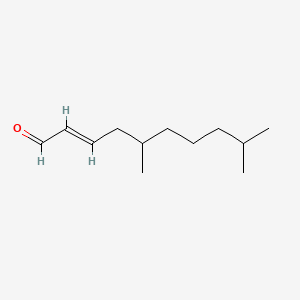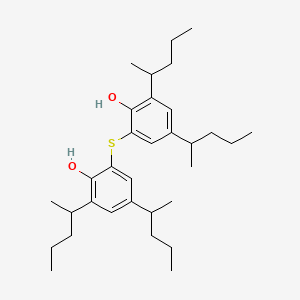
2,2'-Thiobis(4,6-di-sec-pentylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Thiobis(4,6-di-sec-pentylphenol) is an organic compound with the molecular formula C32H50O2S and a molecular weight of 498.8 g/mol . It is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials.
Vorbereitungsmethoden
The synthesis of 2,2’-Thiobis(4,6-di-sec-pentylphenol) typically involves the reaction of 4,6-di-sec-pentylphenol with sulfur. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the thiobis linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2,2’-Thiobis(4,6-di-sec-pentylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiobis linkage to a simpler sulfide.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Thiobis(4,6-di-sec-pentylphenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Medicine: Research is ongoing to explore its potential therapeutic uses due to its antioxidant activity.
Wirkmechanismus
The antioxidant effect of 2,2’-Thiobis(4,6-di-sec-pentylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic groups play a crucial role in this mechanism by stabilizing the resulting phenoxyl radicals through resonance .
Vergleich Mit ähnlichen Verbindungen
2,2’-Thiobis(4,6-di-sec-pentylphenol) can be compared with other similar compounds such as:
4,4’-Bis(2,6-di-tert-butylphenol): Another antioxidant used in polymer stabilization.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its use in rubber and plastic industries as an antioxidant.
The uniqueness of 2,2’-Thiobis(4,6-di-sec-pentylphenol) lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it particularly effective in certain applications .
Eigenschaften
CAS-Nummer |
90-67-5 |
|---|---|
Molekularformel |
C32H50O2S |
Molekulargewicht |
498.8 g/mol |
IUPAC-Name |
2-[2-hydroxy-3,5-di(pentan-2-yl)phenyl]sulfanyl-4,6-di(pentan-2-yl)phenol |
InChI |
InChI=1S/C32H50O2S/c1-9-13-21(5)25-17-27(23(7)15-11-3)31(33)29(19-25)35-30-20-26(22(6)14-10-2)18-28(32(30)34)24(8)16-12-4/h17-24,33-34H,9-16H2,1-8H3 |
InChI-Schlüssel |
FLLOPEDWTVKHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)CCC)C(C)CCC)O)C(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



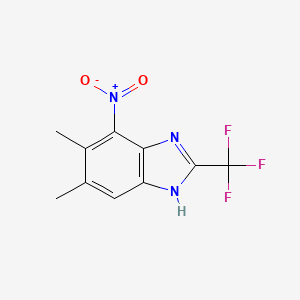
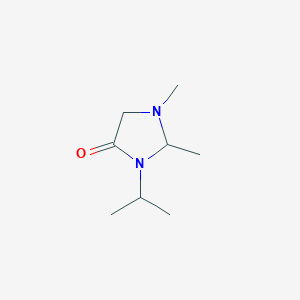
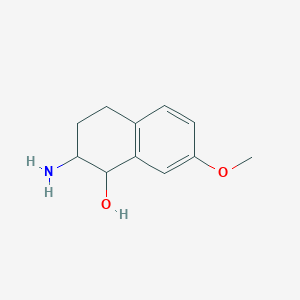
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)

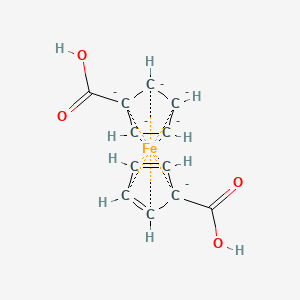
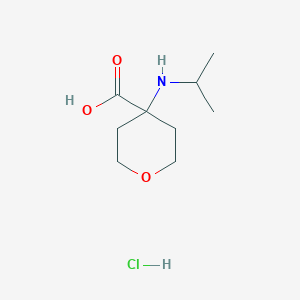
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
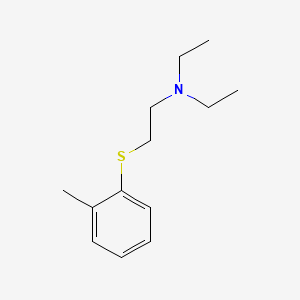
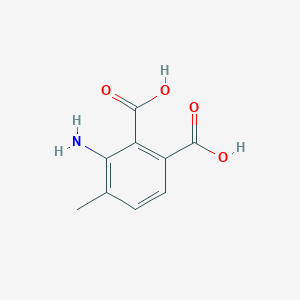
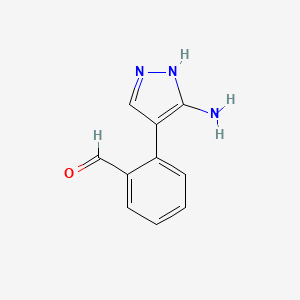
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)
